5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound with the molecular formula and a molecular weight of 210.14 g/mol. It is recognized for its potent anticholinergic properties, primarily acting as a competitive inhibitor of muscarinic acetylcholine receptors. This compound is also known as quinuclidinyl benzilate, which has been utilized in various research contexts, including studies on cholinergic neurotransmission and potential chemical weapon applications due to its incapacitating effects at low doses .
The primary reaction involving 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is its interaction with muscarinic acetylcholine receptors. The compound inhibits these receptors, leading to physiological effects such as increased heart rate, dry mouth, and reduced gastrointestinal motility. Additionally, it can undergo hydrolysis in aqueous solutions, where the chloromethyl group can be replaced by hydroxyl groups under certain conditions, altering its biological activity .
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride exhibits significant biological activity as an anticholinergic agent. Its mechanism of action involves blocking the effects of acetylcholine at muscarinic receptors, which can lead to various physiological responses:
The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride typically involves several steps:
This compound finds application primarily in research settings due to its anticholinergic properties:
Interaction studies involving 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride focus on its binding affinity and efficacy at muscarinic receptors compared to other anticholinergics. Research indicates that this compound has a high affinity for M1 and M2 muscarinic receptor subtypes, making it a valuable tool for studying cholinergic signaling pathways and potential therapeutic targets for conditions like Alzheimer's disease and other cognitive disorders .
Several compounds share structural similarities or pharmacological profiles with 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Quinuclidine | Bicyclic amine | Anticholinergic; used in pharmacological research |
| Ipratropium bromide | Quaternary ammonium compound | Anticholinergic; used in treating respiratory issues |
| Tropicamide | Tertiary amine | Short-acting anticholinergic; used in ophthalmology |
| Scopolamine | Tropane alkaloid | Anticholinergic; used for motion sickness |
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific structural features that confer high potency at muscarinic receptors, making it particularly effective in research settings focused on cholinergic modulation and receptor interaction studies .
The synthesis of 5-(chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride was first reported in 1998 by Suzuki et al. during investigations into central muscarinic cholinergic receptor ligands. Researchers at Sanwa Kagaku Kenkyusho Co., Ltd., and Gifu Pharmaceutical University sought to optimize the binding affinity of aniline derivatives by incorporating rigid azabicyclic frameworks. Initial work focused on 1-azabicyclo[3.3.0]octane derivatives, but the discovery of unexpected ring expansion during nucleophilic substitution reactions led to the isolation of the [3.3.1]nonane analog.
Key milestones in its development include:
A representative synthesis pathway involves treating 5-chloromethyl-1-azabicyclo[3.3.0]octane with sodium hydride and formanilide derivatives, yielding the [3.3.1]nonane system through intramolecular nucleophilic attack (Table 1).
Table 1: Synthetic Yields of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane Derivatives
| Starting Material | Product | Yield (%) |
|---|---|---|
| 5-Chloromethyl-[3.3.0]octane | 5-(Chloromethyl)-[3.3.1]nonane | 44.1 |
| 2-Chloroaniline | N-(1-Azabicyclo[3.3.1]nonan-5-yl)-2-chloroaniline | 30.4 |
The compound occupies a strategic niche in azabicyclic chemistry due to:
Comparative analysis with related systems reveals distinct advantages:
Academic focus has shifted across three phases:
Notably, the compound’s role in generating aziridinium intermediates has inspired new protocols for amine alkylation, with applications in natural product synthesis.
Traditional synthetic routes to 1-azabicyclo[3.3.1]nonane derivatives often rely on cyclization strategies using bifunctional precursors. A seminal method involves the condensation of glutaraldehyde with acetone dicarboxylic acid in the presence of a tungsten-based catalyst, forming the bicyclic core through a tandem aldol-Mannich reaction [1]. Benzylamine is frequently employed as a nitrogen source, followed by hydrogenation to remove protective groups and isolate the primary amine [1]. For instance, the synthesis of 9-azabicyclo[3.3.1]nonane derivatives begins with the formation of a benzylated intermediate, which undergoes acid-catalyzed cyclization and subsequent reduction [1].
Another approach, adapted from anatoxin-a syntheses, utilizes intramolecular cyclization of iminium salts. This method, initially developed for 9-azabicyclo[4.2.1]nonane systems, involves Friedel-Crafts acylation of pyrrole derivatives to generate intermediates that spontaneously cyclize under acidic conditions [2]. While these routes are effective for unsubstituted analogs, introducing the chloromethyl group at the 5-position requires post-cyclization functionalization, often via nucleophilic substitution or alkylation of a pre-existing hydroxymethyl intermediate [5].
The tandem Mannich reaction has emerged as a powerful tool for constructing the 1-azabicyclo[3.3.1]nonane scaffold. A one-pot protocol developed by Xiao et al. demonstrates the condensation of aromatic ketones, paraformaldehyde, and dimethylamine to form 3-azabicyclo[3.3.1]nonane derivatives in yields up to 83% [4]. This method leverages the Mannich reaction’s ability to concurrently form C–N and C–C bonds, enabling rapid assembly of the bicyclic structure. For 5-(chloromethyl) derivatives, modifying the ketone component to include a chloromethyl side chain could permit direct incorporation of the substituent during cyclization. However, steric and electronic factors may necessitate protective group strategies to prevent undesired side reactions [4] [5].
Recent advancements emphasize one-pot methodologies to streamline synthesis. CuBr₂-mediated oxidative cyclization, originally developed for cyclopropane-fused amidines, offers a versatile platform for constructing strained bicyclic systems [3]. By reacting carbanions with nitriles in the presence of a copper catalyst, this method generates quaternary centers critical for the 1-azabicyclo[3.3.1]nonane framework [3]. Adapting this approach to incorporate chloromethyl groups would require functionalized nitrile precursors or post-synthetic modification via electrophilic chlorination.
Additionally, microwave-assisted annulation reactions have reduced reaction times from hours to minutes while improving yields. For example, Malik et al. demonstrated the synthesis of azetidines using microwave irradiation on solid alumina supports, a technique potentially transferable to larger bicyclic systems [7].
The 1-azabicyclo[3.3.1]nonane system adopts a twin-chair conformation, with the nitrogen lone pair exerting significant steric repulsion against the C7 hydrogen [6]. Introducing a chloromethyl group at the 5-position alters this equilibrium, potentially favoring one conformer over another. Computational studies suggest that electron-withdrawing substituents like chloromethyl stabilize the chair conformation by reducing lone pair repulsion, thereby influencing reactivity in subsequent functionalization steps [6].
Stereoselective synthesis remains challenging due to the bicyclic system’s rigidity. Kibayashi’s work on tropane alkaloids highlights the use of chiral auxiliaries and asymmetric hydrogenation to control stereochemistry during cyclization [2]. Applying similar strategies to 5-(chloromethyl)-1-azabicyclo[3.3.1]nonane could enhance enantiomeric purity, particularly for pharmaceutical applications [5].
Green synthesis methods prioritize atom economy, reduced waste, and safer reagents. The one-pot Mannich reaction exemplifies this philosophy, eliminating multi-step purification and minimizing solvent use [4] [7]. Solvent-free conditions, as demonstrated in azetidine syntheses, could further enhance sustainability by avoiding toxic organic solvents [7].
Catalytic hydrogenation, employed in deprotecting benzylated intermediates, offers a reversible alternative to stoichiometric reducing agents [1]. Additionally, enzymatic catalysis or biocatalytic methods, though underexplored for this compound, hold promise for selective functionalization under mild conditions [7].
5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride functions as a potent anticholinergic agent through competitive inhibition of muscarinic acetylcholine receptors throughout the cholinergic system [2]. This compound, also recognized as quinuclidinyl benzilate, demonstrates significant interactions with the parasympathetic nervous system by blocking acetylcholine-mediated neurotransmission at muscarinic receptor sites [3] [4].
The compound's mechanism of action involves direct competition with acetylcholine for binding sites on muscarinic receptors, effectively preventing the natural neurotransmitter from activating these receptors [5] [6]. This competitive antagonism results in characteristic anticholinergic effects including increased heart rate, reduced salivation, decreased gastrointestinal motility, and altered cognitive function [7]. The compound's high affinity for muscarinic receptors, demonstrated by dissociation constants in the nanomolar range, underlies its potent biological activity [3] [8].
Research has established that 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride blocks cholinergic transmission across multiple organ systems [9] [10]. In the central nervous system, it interferes with acetylcholine-mediated processes involved in cognition, memory formation, and motor control [11] [12]. Peripheral effects include modulation of cardiac function through M2 receptor antagonism and disruption of glandular secretions via M3 receptor blockade [13] [7].
The compound's interaction with the cholinergic system extends beyond simple receptor blockade to include effects on acetylcholine synthesis and release mechanisms [10] [14]. Studies indicate that prolonged exposure to this muscarinic antagonist can lead to compensatory upregulation of cholinergic activity, suggesting complex regulatory feedback mechanisms within the cholinergic system [11] [15].
The binding characteristics of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride to muscarinic receptors reveal complex molecular interactions involving multiple binding sites and conformational changes [16] [17]. Primary binding occurs at the orthosteric site, where the compound competes directly with acetylcholine for receptor occupancy [3] [6].
Orthosteric Site Binding represents the primary mechanism of receptor interaction, characterized by high-affinity binding with dissociation constants ranging from 0.77 nM to 0.4 nM across different muscarinic receptor subtypes [5] [18]. The binding involves key amino acid residues including Asp103(3.32), which serves as a counterion to the compound's cationic nitrogen, and Asn404(6.52), which participates in hydrogen bonding interactions [17] [19]. These interactions are stabilized by additional hydrophobic contacts with aromatic residues Tyr416(6.51) and Trp428(6.48) within the transmembrane domain [16] [20].
Allosteric Binding Mechanisms have been identified as secondary interaction sites that modulate the compound's binding affinity and selectivity [16] [21]. High concentrations of the compound can slow dissociation of radiolabeled ligands from all muscarinic receptor subtypes, indicating interaction with allosteric sites located in the extracellular loops [16]. The apparent affinity for these allosteric sites is significantly lower, in the micromolar range, but contributes to the overall binding profile and may influence receptor subtype selectivity [16] [22].
Conformational Changes upon binding involve receptor isomerization and structural rearrangements that stabilize the antagonist-receptor complex [3] [15]. The binding process follows a two-step mechanism: initial rapid binding to form a receptor-ligand complex, followed by a slower isomerization step that results in a more stable, high-affinity conformation [3]. This conformational change is associated with alterations in G-protein coupling and downstream signaling pathways [15] [14].
The stereospecificity of binding demonstrates the importance of molecular chirality in receptor recognition, with the (-) enantiomer showing approximately 50-fold higher affinity than the (+) enantiomer for muscarinic receptors [6]. This stereoselectivity reflects the precise geometric requirements of the receptor binding pocket and the specific orientation necessary for optimal ligand-receptor interactions [6] [17].
The quinuclidine ring system of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride represents a critical structural determinant for muscarinic receptor binding affinity and selectivity [2] [23]. This rigid bicyclic framework adopts a chair-chair conformation that optimally positions the nitrogen atom for interaction with the receptor's orthosteric binding site [4] [24]. The structural rigidity imposed by the bicyclic system enhances binding affinity compared to flexible aliphatic amines, with the quinuclidine derivatives showing Ki values in the nanomolar range [2] [6].
Chloromethyl Substitution at the 5-position introduces electrophilic reactivity that influences both binding kinetics and receptor selectivity [2]. The chloromethyl group participates in potential alkylation reactions with nucleophilic amino acid residues in the receptor binding pocket, contributing to the compound's high affinity and slow dissociation kinetics . This substitution pattern also affects the compound's lipophilicity and membrane permeability, important factors for central nervous system penetration [17] [25].
Bicyclic Framework Effects extend beyond simple conformational restriction to include specific spatial arrangements that optimize receptor interactions [24] [26]. The [3.3.1] bridging pattern creates a unique three-dimensional geometry that positions substituents in precise orientations relative to the receptor binding site [24]. Comparative studies with other bicyclic systems, including [3.2.1] and [3.3.0] frameworks, demonstrate that the [3.3.1] arrangement provides optimal binding geometry for muscarinic receptors [2] [23].
Nitrogen Positioning within the bicyclic framework critically determines receptor binding orientation and selectivity [2] [27]. The bridgehead nitrogen in the 1-position of the azabicyclo[3.3.1]nonane system provides optimal geometry for interaction with the conserved aspartate residue (Asp103) in the muscarinic receptor binding pocket [17] [19]. Alternative nitrogen positions, such as the 3-position, result in significantly reduced binding affinity and altered receptor selectivity profiles [2] [27].
Electronic Effects of the chloromethyl substituent influence binding interactions through inductive and mesomeric effects on the quinuclidine nitrogen [23] [28]. The electron-withdrawing nature of the chloromethyl group modulates the basicity of the nitrogen, affecting ionic interactions with the receptor's anionic binding site [23]. This electronic modulation contributes to the compound's binding selectivity among muscarinic receptor subtypes [28] [27].
Muscarinic M1 Receptor Selectivity demonstrates high binding affinity with Ki values of 0.77 nM, making this subtype particularly susceptible to inhibition by 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride [5] [18]. The M1 receptor, predominantly expressed in cerebral cortex and hippocampus, shows characteristic binding patterns that reflect the compound's neurological effects [5] [12]. The high affinity for M1 receptors correlates with the compound's cognitive and memory-impairing effects, as these receptors play crucial roles in learning and memory processes [2] [12].
Muscarinic M2 Receptor Interactions exhibit slightly lower binding affinity with Ki values of 0.4 nM, indicating strong but not preferential binding to this cardiac-predominant subtype [5] [13]. M2 receptors, widely distributed in peripheral tissues, mediate the compound's cardiovascular effects including tachycardia and altered cardiac rhythm [13] [7]. The binding characteristics to M2 receptors involve unique conformational requirements, with the receptor showing distinct agonist binding properties compared to other subtypes [13] [14].
Muscarinic M3 Receptor Binding shows the highest relative affinity with Ki values of 0.159 nM, suggesting preferential interaction with this glandular receptor subtype [5] [20]. M3 receptors regulate secretory functions and smooth muscle contraction, explaining the compound's effects on salivation, lacrimation, and gastrointestinal motility [7] [12]. The enhanced binding to M3 receptors may reflect specific amino acid differences in the orthosteric binding pocket that favor the compound's quinuclidine structure [20] [17].
Muscarinic M4 and M5 Receptor Selectivity demonstrates moderate binding affinity with Ki values approximately 1 nM for both subtypes [22] [12]. M4 receptors, concentrated in brain striatum, contribute to the compound's motor effects and potential movement disorders [11] [12]. M5 receptors, associated with dopamine neurons and reward pathways, may mediate some of the compound's behavioral and reinforcing effects [25] [12].
Subtype Selectivity Mechanisms arise from subtle differences in amino acid sequences within the orthosteric binding sites of different muscarinic receptor subtypes [16] [20]. Single amino acid variations, such as the serine to asparagine substitution between M2 and M3 receptors, can significantly influence binding affinity and selectivity [20]. These differences have been exploited in computational modeling studies to design subtype-selective ligands [17] [20].
Molecular Docking Studies have provided detailed insights into the binding orientation and molecular interactions of 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride with muscarinic receptors [17] [20]. High-throughput virtual screening campaigns using docking algorithms have achieved hit rates of 50-60% when screening compound libraries against muscarinic receptor structures [17]. The docking studies reveal that the compound adopts a horizontal orientation within the binding pocket formed by transmembrane helices 2, 3, and 5-7 [25] [19].
Molecular Dynamics Simulations have elucidated the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and binding stability [19] [25]. These simulations demonstrate that the compound maintains stable interactions with key residues while undergoing conformational fluctuations that may influence binding kinetics [19]. The calculated binding free energies from molecular dynamics studies show good correlation with experimental data, with correlation coefficients ranging from 0.68 to 0.82 [29] [25].
Homology Modeling Approaches have been employed to predict the three-dimensional structures of muscarinic receptor subtypes in the absence of experimental crystal structures [25] [30]. These models, based on rhodopsin and other GPCR templates, achieve 70-80% structural similarity to subsequently determined experimental structures [30]. The homology models have been successfully used to predict binding modes and selectivity patterns for quinuclidine derivatives [25] [31].
Structure-Based Drug Design utilizing computational models has facilitated the identification of novel muscarinic ligands with improved selectivity profiles [17] [20]. Virtual screening of large compound libraries against muscarinic receptor models has identified new chemical scaffolds with nanomolar binding affinities [17]. These computational approaches have been particularly successful in exploiting single amino acid differences between receptor subtypes to design selective ligands [20].
Quantitative Structure-Activity Relationship (QSAR) Analysis has provided predictive models for binding affinity and selectivity based on molecular descriptors [32] [33]. These models achieve correlation coefficients of 0.8-0.9 for predicting biological activity from chemical structure [33]. QSAR models have been particularly useful for understanding the electronic and steric factors that influence muscarinic receptor binding [32] [24].